molecular formula C22H33N3O3 B5232902 1-{3-[1-(1,3-benzodioxol-4-ylmethyl)-4-piperidinyl]propanoyl}-4-ethylpiperazine

1-{3-[1-(1,3-benzodioxol-4-ylmethyl)-4-piperidinyl]propanoyl}-4-ethylpiperazine

Katalognummer B5232902
Molekulargewicht: 387.5 g/mol
InChI-Schlüssel: LZXLFBSMCGYCJT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-{3-[1-(1,3-benzodioxol-4-ylmethyl)-4-piperidinyl]propanoyl}-4-ethylpiperazine, commonly known as BRL-15572, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.

Wirkmechanismus

BRL-15572 acts as a competitive antagonist at the dopamine D3 receptor, which is primarily expressed in the mesolimbic system of the brain. By blocking the activity of this receptor, BRL-15572 can modulate the release of dopamine in the brain, which is known to play a crucial role in various neurological processes such as reward, motivation, and movement.
Biochemical and Physiological Effects:
BRL-15572 has been shown to have several biochemical and physiological effects in the brain. It has been found to decrease the release of dopamine in the mesolimbic system, which is thought to be responsible for its antipsychotic and anti-addictive effects. It has also been shown to increase the release of acetylcholine in the prefrontal cortex, which is thought to be responsible for its cognitive-enhancing effects.

Vorteile Und Einschränkungen Für Laborexperimente

BRL-15572 has several advantages for lab experiments, including its high selectivity for the dopamine D3 receptor, which allows for more specific targeting of this receptor in the brain. However, it also has some limitations, including its poor solubility in water, which can make it difficult to administer in certain experiments.

Zukünftige Richtungen

There are several future directions for research on BRL-15572, including its potential therapeutic applications in the treatment of various neurological disorders such as schizophrenia, addiction, and Parkinson's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of BRL-15572 and its effects on other neurotransmitter systems in the brain. Finally, the development of more potent and selective antagonists of the dopamine D3 receptor may lead to the development of more effective treatments for these disorders.
Conclusion:
In conclusion, BRL-15572 is a synthetic compound that has shown potential therapeutic applications in the treatment of various neurological disorders. Its selective antagonism of the dopamine D3 receptor makes it a promising target for the development of new treatments for these disorders. However, further research is needed to fully understand its mechanism of action and potential limitations.

Synthesemethoden

BRL-15572 is a synthetic compound that can be prepared using a multistep process. The first step involves the reaction of 1-(1,3-benzodioxol-4-ylmethyl)-4-piperidinol with 3-(4-bromo-phenyl)propanoic acid in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC). The resulting intermediate is then treated with 4-ethylpiperazine to form BRL-15572.

Wissenschaftliche Forschungsanwendungen

BRL-15572 has been studied extensively in the field of neuroscience and has shown potential therapeutic applications in the treatment of various neurological disorders. It has been found to be a selective antagonist of the dopamine D3 receptor, which is implicated in the pathophysiology of several neuropsychiatric disorders such as schizophrenia, addiction, and Parkinson's disease.

Eigenschaften

IUPAC Name

3-[1-(1,3-benzodioxol-4-ylmethyl)piperidin-4-yl]-1-(4-ethylpiperazin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N3O3/c1-2-23-12-14-25(15-13-23)21(26)7-6-18-8-10-24(11-9-18)16-19-4-3-5-20-22(19)28-17-27-20/h3-5,18H,2,6-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZXLFBSMCGYCJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)CCC2CCN(CC2)CC3=C4C(=CC=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{3-[1-(1,3-Benzodioxol-4-ylmethyl)-4-piperidinyl]propanoyl}-4-ethylpiperazine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.